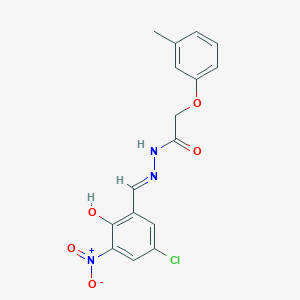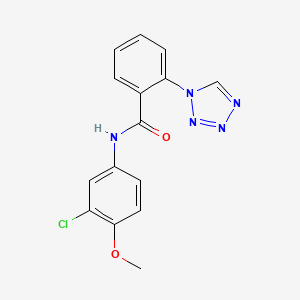
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of stilbene and is widely used in the field of materials science, organic electronics, and biomedical research.
Mécanisme D'action
The exact mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile is not fully understood. However, it is believed that 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile acts as a spin label and interacts with the environment surrounding the molecule. This interaction leads to changes in the electron spin resonance (ESR) spectra, which can be used to study the properties of the surrounding environment.
Biochemical and Physiological Effects:
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines. In addition, 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile in lab experiments is its high stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations of using 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile is its high cost compared to other spin labels.
Orientations Futures
There are several future directions for 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile research. One potential application is in the field of magnetic resonance imaging (MRI). 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been shown to have high relaxivity, which could make it a useful contrast agent for MRI. Another future direction is in the field of organic electronics. 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile could be used as a building block for the synthesis of new materials with unique electronic and optical properties. Finally, 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile could be further studied for its potential use in cancer treatment and as an antioxidant in the prevention of various diseases.
Conclusion:
In conclusion, 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile is a unique chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied in the fields of materials science, organic electronics, and biomedical research. 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has potential applications in various fields, including MRI, cancer treatment, and organic electronics. Further research is needed to fully understand the mechanism of action and potential applications of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile.
Méthodes De Synthèse
The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-bromobenzonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile. The yield of the synthesis process is typically around 70%.
Applications De Recherche Scientifique
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been extensively studied in the field of materials science due to its unique optical and electronic properties. It is widely used as a fluorescent probe for the detection of oxygen and as a spin label for electron paramagnetic resonance (EPR) spectroscopy. In the field of organic electronics, 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been used as a building block for the synthesis of light-emitting diodes (LEDs) and field-effect transistors (FETs).
Propriétés
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-16-8-12(15(19)9-17(16)22-2)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAVQZJFWDHFP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)


![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)


![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
![2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B6131728.png)
![1-[(1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6131738.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B6131741.png)
![3-bromo-N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131749.png)